

bimiralisib drug interactions concomitant medications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bimiralisib

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Theoretical Drug Interactions & Mechanisms

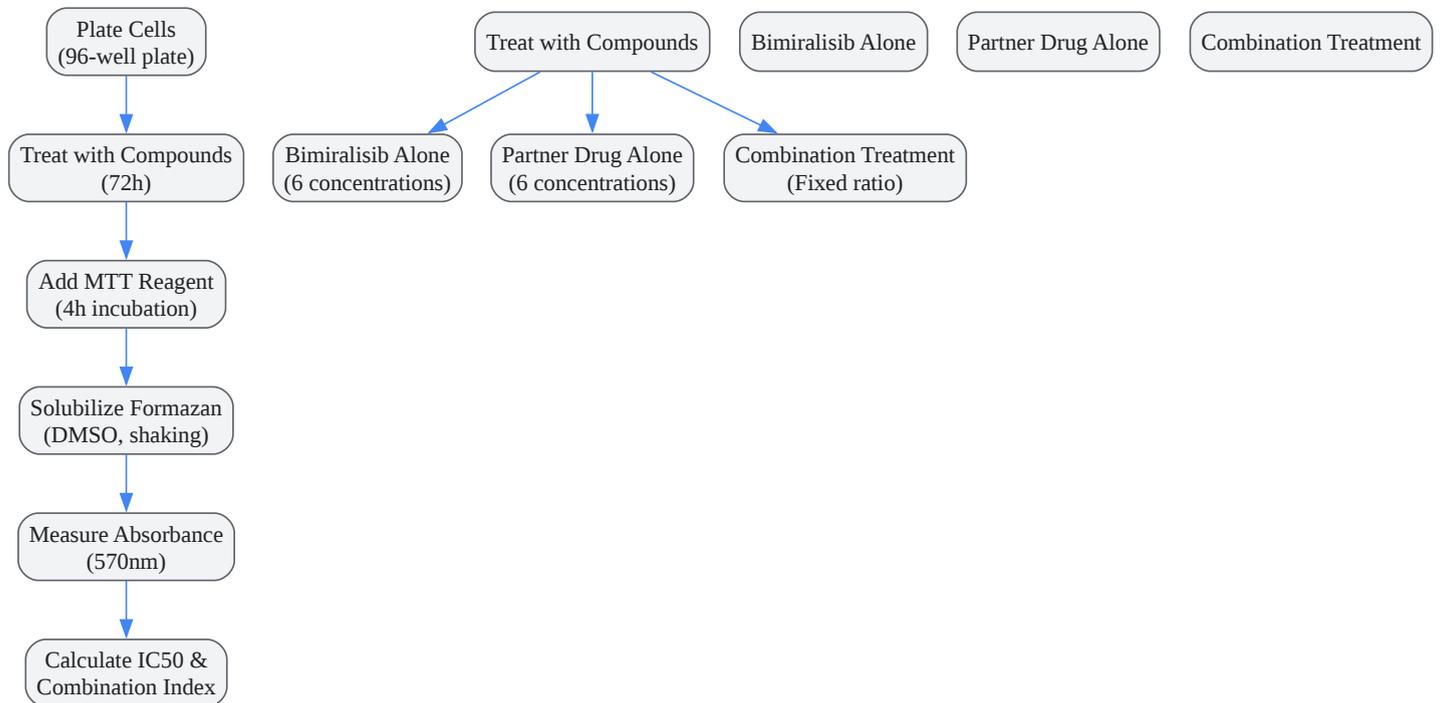
The table below summarizes the primary theoretical interaction risks for **bimiralisib** based on its pharmacology.

Interaction Risk Category	Underlying Mechanism	Potential Concomitant Drug Classes
Additive Pharmacodynamic Effects	Concurrent inhibition of the same pathway [1] [2]	Other PI3K inhibitors, mTOR inhibitors (e.g., everolimus), AKT inhibitors.
Exacerbated Adverse Effects	Overlapping toxicity profiles [1]	Drugs with known risks of hyperglycemia, nausea, rash, or elevated liver enzymes.

| **Metabolism-Based Interactions** | Primarily metabolized by CYP3A4 [3] | **Strong CYP3A4 Inducers** (e.g., rifampin, carbamazepine): May decrease **bimiralisib** exposure. **Strong CYP3A4 Inhibitors** (e.g., clarithromycin, ritonavir): May increase **bimiralisib** exposure and toxicity risk. |

Experimental Protocol for In Vitro Interaction Studies

For researchers investigating **bimiralisib** combinations, here is a detailed methodology for assessing cell viability.



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Title: Cell Viability Assay Workflow

Objective: To determine the IC₅₀ of **bimiralisib** and a partner drug alone and in combination, and to calculate the Combination Index (CI) to quantify synergism or antagonism.

Materials:

- Cell line of interest (e.g., MCF-7, AN3CA) [4] [5]

- **Bimiralisib** (e.g., Cayman Chemical, #23441) [5]
- Partner drug for combination
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent [5]
- DMSO (Dimethyl sulfoxide)
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- **Plate Cells:** Seed cells in a 96-well plate at an optimized density (e.g., 5,000-6,000 cells/well) and allow to adhere for 24 hours [5].
- **Treat with Compounds:**
 - Prepare a dilution series of **bimiralisib** alone (typically 6-8 concentrations).
 - Prepare a dilution series of the partner drug alone.
 - Prepare combination treatments where both drugs are administered together at a fixed concentration ratio (e.g., 1:1 IC₅₀).
 - Include vehicle control (e.g., DMSO) and blank (media only) wells.
 - Treat cells for 72 hours.
- **Add MTT Reagent:** After treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation [5].
- **Solubilize Formazan:** Carefully remove the media and add DMSO to each well to dissolve the formazan crystals. Agitate the plate gently.
- **Measure Absorbance:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:**
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot dose-response curves and determine the IC₅₀ for each drug alone and in combination using non-linear regression.
 - Calculate the **Combination Index (CI)** using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Frequently Asked Questions (FAQs)

Q1: Are there any known contraindications for bimiralisib? A1: As an investigational drug, a formal list of contraindications is not established. However, its use should be carefully considered in patients with or predisposed to severe hyperglycemia, given that hyperglycemia is a common and dose-related adverse effect observed in clinical trials [1].

Q2: How should I manage the risk of hyperglycemia in my preclinical in vivo studies? A2: It is recommended to monitor blood glucose levels in animal models before and during treatment with **bimiralisib**. In clinical trials, hyperglycemia was one of the most frequent grade 3 adverse events. Having a mitigation plan, such as the use of antihyperglycemic agents, is advisable [1].

Q3: Does food intake affect the absorption of bimiralisib? A3: The search results do not provide specific information on food effects. For precise dosing in pharmacokinetic studies, it is generally recommended to administer the drug consistently in either a fasted or fed state to minimize variability.

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References

1. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [mdpi.com]
2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl) - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
3. Oral oncolytic and antiretroviral therapy administration: dose adjustments, drug interactions, and other considerations for clinical use - PMC [ncbi.nlm.nih.gov]
4. Design, synthesis, in vitro cytotoxic activity, and in silico ... [pmc.ncbi.nlm.nih.gov]
5. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [bimiralisib drug interactions concomitant medications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002180#bimiralisib-drug-interactions-concomitant-medications>]

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